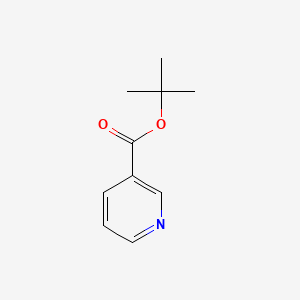
Tert-butyl Pyridine-3-carboxylate
Cat. No. B1266002
Key on ui cas rn:
65321-36-0
M. Wt: 179.22 g/mol
InChI Key: JYEVUDXCQHLXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093389B2
Procedure details


tert-butyl-6-bromo-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (19.8 g, 50.0 mmol), bis(pinacolato)diboran (14.0 g, 55.0 mmol), Pd(OAc)2 (560 mg, 2.50 mmol), DPPF (2.77 g, 5.00 mmol), and AcOK (5.82 g, 60.0 mmol) were suspended in dioxane (250 mL) and heated at 100° C. for 10 hours. After cooling down to room temperature, 5-bromo-nicotinic acid tert-butyl ester (14.2 g, 55.0 mmol), Pd(PPh3)4 (5.78 g, 5.00 mmol) and 2M Na2CO3 aq. (125 mL, 250 mmol) were added to the reaction mixture; and then heated at 100° C. for 15 hours. The reaction mixture was diluted with EtOAc and H2O, organic layer was washed with brine and dried over MgSO4. After filtration, the solvents were removed in vacuo and the residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 6/4) and the obtained brown solid was crystallized from EtOAc/hexane (1/1) to afford 5-{1′-tert-butoxycarbonyl]-4-oxospiro[chroman-2,4′-piperidin]-6-yl}nicotinic acid tert-butyl ester as a pale yellow solid.
Quantity
19.8 g
Type
reactant
Reaction Step One


[Compound]
Name
bis(pinacolato)diboran
Quantity
14 g
Type
reactant
Reaction Step Three

Name
AcOK
Quantity
5.82 g
Type
reactant
Reaction Step Four








Identifiers


|
REACTION_CXSMILES
|
C(OC(N1CCC2(CC(=O)C3C(=CC=C(Br)C=3)O2)CC1)=O)(C)(C)C.C(O[K])(C)=O.[C:30]([O:34][C:35](=[O:43])[C:36]1[CH:41]=[C:40](Br)[CH:39]=[N:38][CH:37]=1)([CH3:33])([CH3:32])[CH3:31].C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.CCOC(C)=O.O.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:30]([O:34][C:35](=[O:43])[C:36]1[CH:41]=[CH:40][CH:39]=[N:38][CH:37]=1)([CH3:33])([CH3:31])[CH3:32] |f:3.4.5,9.10.11,12.13.14,^1:112,114,133,152|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC1)OC1=CC=C(C=C1C(C2)=O)Br
|
Step Two
|
Name
|
|
|
Quantity
|
2.77 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Step Three
[Compound]
|
Name
|
bis(pinacolato)diboran
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
AcOK
|
|
Quantity
|
5.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C)O[K]
|
Step Five
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C1=CN=CC(=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
5.78 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Six
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Seven
Step Eight
|
Name
|
|
|
Quantity
|
560 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
and then heated at 100° C. for 15 hours
|
|
Duration
|
15 h
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 6/4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained brown solid was crystallized from EtOAc/hexane (1/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(C1=CN=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
